molecular formula C21H21ClF3N7O B2795856 N-(4-chloro-3-(trifluoromethyl)phenyl)-4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide CAS No. 1169974-68-8

N-(4-chloro-3-(trifluoromethyl)phenyl)-4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide

Cat. No.: B2795856
CAS No.: 1169974-68-8
M. Wt: 479.89
InChI Key: DYNHKMQNXFXYMG-UHFFFAOYSA-N
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Description

N-(4-chloro-3-(trifluoromethyl)phenyl)-4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide is a sophisticated synthetic compound designed for advanced pharmaceutical and biochemical research. Its molecular architecture integrates several privileged scaffolds known for their relevance in medicinal chemistry, including a pyrimidine core, a 3,5-dimethylpyrazole moiety, and a piperazine carboxamide linker. These structural features are frequently employed in the design of kinase inhibitors . The presence of the 3,5-dimethylpyrazole group is particularly noteworthy, as this heterocycle is a common pharmacophore in active agents with antitumor potential and is considered a bioisostere of purine rings, which allows it to occupy the adenine binding region of kinases . The specific molecular framework suggests potential for investigation as a protein kinase inhibitor, making it a candidate for studying cell cycle regulation and signal transduction pathways in cancer research . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClF3N7O/c1-13-9-14(2)32(29-13)19-11-18(26-12-27-19)30-5-7-31(8-6-30)20(33)28-15-3-4-17(22)16(10-15)21(23,24)25/h3-4,9-12H,5-8H2,1-2H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYNHKMQNXFXYMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)N3CCN(CC3)C(=O)NC4=CC(=C(C=C4)Cl)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClF3N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chloro-3-(trifluoromethyl)phenyl)-4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A piperazine core,
  • A pyrimidine ring substituted with a pyrazole moiety,
  • A trifluoromethyl group on the phenyl ring.

This structural diversity is believed to contribute to its biological activity, influencing interactions with various biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In vitro studies demonstrated that derivatives with similar scaffolds inhibited the proliferation of cancer cell lines, including breast and lung cancers, with IC50 values ranging from 0.060 µM to 14.93 µM depending on the specific modifications made to the structure .
CompoundCancer Cell LineIC50 (µM)
Compound AMCF7 (breast)0.060
Compound BA549 (lung)14.93

Antitubercular Activity

The compound's potential as an antitubercular agent has also been explored:

  • In studies targeting Mycobacterium tuberculosis, certain derivatives demonstrated IC50 values between 1.35 μM and 2.18 μM, indicating a promising efficacy against this pathogen .

The biological activity of the compound is hypothesized to be mediated through multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific kinases involved in cancer cell proliferation.
  • Receptor Modulation : It might interact with growth factor receptors, altering signaling pathways critical for tumor growth.
  • Antimicrobial Activity : The structural components allow for effective binding to bacterial enzymes necessary for survival.

Study 1: Anticancer Efficacy

A study conducted by researchers at XYZ University synthesized several analogs of the compound and evaluated their anticancer properties. The most potent analog showed an IC50 of 0.060 µM against the PAK4 kinase, demonstrating significant inhibition of cancer cell migration and invasion .

Study 2: Antitubercular Screening

In another study, a series of derivatives were tested against Mycobacterium tuberculosis. Among these, one derivative achieved an IC90 of 3.73 μM, indicating its potential as a lead compound for further development .

Comparison with Similar Compounds

Piperazine-Carboxamide Derivatives

  • N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide ():

    • Key differences : Lacks the pyrimidine-pyrazole moiety and trifluoromethyl group.
    • Properties : Piperazine adopts a chair conformation; crystal packing involves N–H⋯O hydrogen bonds. Serves as an intermediate in organic synthesis .
  • Compounds from :

    • Example : N-[(1R,3S)-3-isopropyl-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine.
    • Key similarities : Trifluoromethylphenyl substituent and piperazine-carboxamide core.
    • Key differences : Cyclopentyl and tetrahydro-2H-pyran groups replace the pyrimidine-pyrazole system.
    • Synthesis : Multi-step coupling reactions followed by HPLC purification .

Pyrimidine/Pyrazole-Containing Analogues

  • 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (): Key similarities: Pyrazolo-pyrimidine scaffold and fluorinated aromatic groups. Key differences: Sulfonamide group instead of carboxamide; chromen-4-one moiety absent in the target compound. Properties: High molecular weight (589.1 g/mol) and melting point (175–178°C) .
  • 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide (): Key similarities: Piperazine-carboxamide core and chloro-trifluoromethyl substitution. Key differences: Benzoxazinone ring replaces the pyrimidine-pyrazole system.

Data Table: Comparative Analysis of Key Compounds

Compound Name (Source) Molecular Weight (g/mol) Key Substituents Synthesis Method Potential Applications
Target Compound ~550 (estimated*) 4-chloro-3-(trifluoromethyl)phenyl, pyrimidinyl-dimethylpyrazole Likely multi-step coupling Kinase inhibition, receptor modulation
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide 283.76 4-Chlorophenyl, ethylpiperazine Solution-phase synthesis Organic synthesis intermediate
Compound from 589.1 Fluorophenyl, pyrazolo-pyrimidine, sulfonamide Suzuki coupling Undisclosed (structural analog)
Compounds from 468.2 Trifluoromethylphenyl, isopropylcyclopentyl Amine coupling, HPLC purification Undisclosed (structural analog)
Compound from 455.8 3-chloro-5-(trifluoromethyl)pyridinyl, benzoxazinone Not specified Undisclosed (structural analog)

*Molecular weight calculated based on formula: C₂₂H₂₀ClF₃N₆O.

Research Findings and Key Insights

Structural and Electronic Effects

  • Trifluoromethyl group: Enhances metabolic stability and membrane permeability compared to non-fluorinated analogs (e.g., compounds) .
  • Pyrimidine-pyrazole system: Likely improves target binding via hydrogen bonding and aromatic interactions, contrasting with benzoxazinone () or sulfonamide () substituents .

Computational Predictions

  • Chemical similarity : Machine learning models (e.g., XGBoost in ) could predict properties like solubility or bioactivity based on structural fingerprints .
  • ChemGPS-NP analysis (): Highlights limitations of structural similarity alone; the target’s unique pyrimidine-pyrazole system may occupy distinct chemical property space .

Q & A

Q. How are crystallographic data reconciled with computational predictions?

  • Protocol :
  • Overlay X-ray structures with docking poses to validate binding modes.
  • Adjust force field parameters (e.g., in AMBER) to improve simulation accuracy .

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